2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
Description
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a morpholinopyridazinyl group, and a phenylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-3-7-19(8-4-17)30-15-22(28)24-18-5-1-16(2-6-18)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNPEGZVPMENMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Synthesis of the morpholinopyridazinyl intermediate:
Coupling reactions: The chlorophenoxy and morpholinopyridazinyl intermediates are then coupled with a phenylacetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity, such as enzyme inhibition or receptor binding.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide: can be compared with other phenylacetamide derivatives or compounds containing chlorophenoxy and morpholinopyridazinyl groups.
Unique Features: The presence of both the chlorophenoxy and morpholinopyridazinyl groups in the same molecule may confer unique biological or chemical properties compared to similar compounds.
Highlighting Uniqueness
Structural Uniqueness: The combination of functional groups in this compound may result in unique reactivity and biological activity.
Its specific structure may make it suitable for applications that other similar compounds cannot achieve.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its applicability in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 343.81 g/mol. The structure features a chlorophenoxy group, a morpholinopyridazin moiety, and an acetamide functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This section summarizes key findings regarding its biological activity.
Antimicrobial Activity
A study conducted on chloroacetamides, including derivatives with similar structures, demonstrated significant antimicrobial properties against various pathogens. The compound's effectiveness is influenced by the presence and position of substituents on the phenyl ring. Specifically, chloroacetamides were found to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Antitumor Activity
Research has indicated that compounds containing morpholine and pyridazine moieties often exhibit antitumor activities. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the morpholine group is believed to enhance the compound's ability to penetrate cell membranes and interact with cellular targets effectively .
The biological activity of This compound can be attributed to its ability to disrupt cellular processes in target organisms. This includes inhibiting enzyme activity or interfering with metabolic pathways essential for pathogen survival or tumor growth. The lipophilicity of the chlorinated phenyl groups facilitates membrane penetration, enhancing bioavailability and efficacy .
Research Findings Summary
| Activity Type | Target Organisms/Cells | Efficacy |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | High |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate | |
| Antitumor | Various cancer cell lines | Significant cytotoxicity observed |
Case Studies
- Antimicrobial Screening : A recent study screened multiple chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with halogenated phenyl rings exhibited enhanced antimicrobial properties due to improved lipophilicity .
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives similar to This compound showed promising results against human cancer cell lines, suggesting potential for further development as antitumor agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
